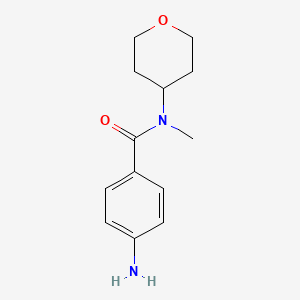

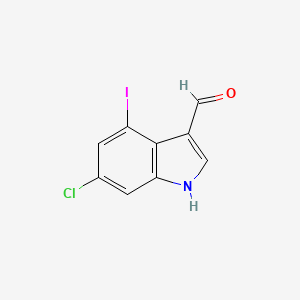

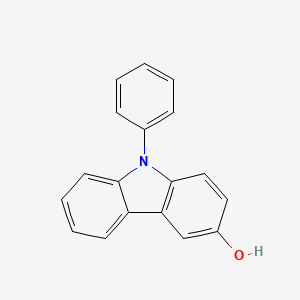

![molecular formula C7H13N3O B3215005 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol CAS No. 1157105-13-9](/img/structure/B3215005.png)

2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol

Übersicht

Beschreibung

The compound “2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs). These compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The crude product is usually separated by silica gel column chromatography .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds are often provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis

Pyrazole-containing compounds are known for their ability to undergo multidirectional transformations, providing a diversity of structures . The activity of these compounds can be influenced by the substituent on the phenyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Heterocycles :

- A study by (Kariuki et al., 2022) describes the synthesis of novel heterocycles involving 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes, which may have potential applications in various fields of chemistry and biology.

Interaction with Receptors and Potential Inhibitory Actions :

- (Nayak & Poojary, 2019) explored a compound's interaction with human prostaglandin reductase, providing insights into its potential inhibitory action.

Ultrasound-Promoted Synthesis :

- A method involving ultrasound-promoted synthesis of fused polycyclic pyrazoles was detailed by (Nikpassand et al., 2010). This method offers an efficient way to produce these compounds, which could be useful in various research applications.

Computational and Experimental Studies for Synthesis :

- The work by (Mabrouk et al., 2020) combines computational and experimental approaches for the synthesis of pyrazolyl α-amino esters derivatives, which are of considerable interest in medicinal and synthetic chemistry.

Catalyzed Domino Reactions in Synthesis :

- Research by (Gunasekaran et al., 2013) highlights the use of L-proline as a catalyst in the synthesis of pyrazolo[3,4-b]pyridines, demonstrating an efficient method for producing these compounds.

Synthesis of Charge Transfer Complexes :

- A study by (Al-Attas et al., 2009) focused on the synthesis of charge transfer complexes involving pyrazoles, which have potential applications in the study of electronic properties of materials.

Formation of Metal-Chelates :

- (Uraev et al., 2020) investigated the formation of copper(II) complexes with aminomethylene derivatives of pyrazole-5-one, which could have implications in fields like coordination chemistry and material science.

Wirkmechanismus

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that similar compounds have shown potent antileishmanial and antimalarial activities .

Biochemical Pathways

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Safety and Hazards

Pyrazole derivatives can be hazardous. They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It’s important to ensure adequate ventilation, wear personal protective equipment, and avoid ingestion and inhalation .

Eigenschaften

IUPAC Name |

2-[(2-methylpyrazol-3-yl)methylamino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-10-7(2-3-9-10)6-8-4-5-11/h2-3,8,11H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNSKDVZXLAJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

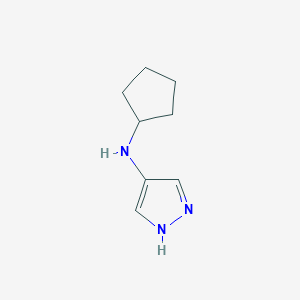

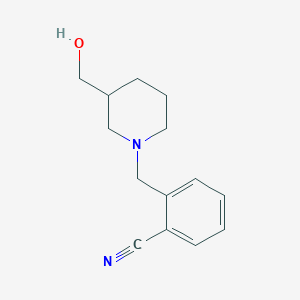

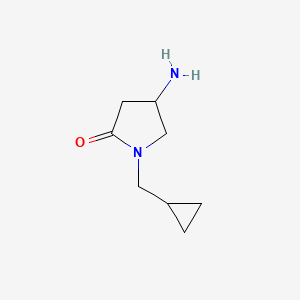

![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B3214925.png)

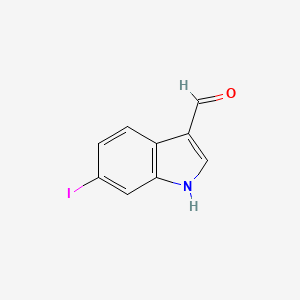

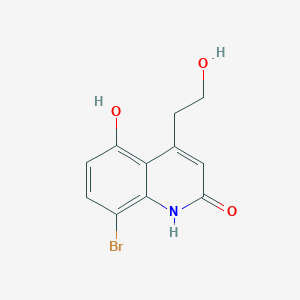

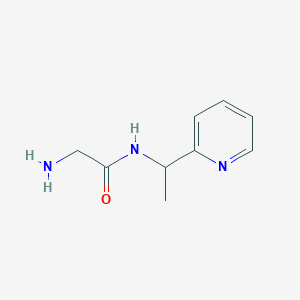

![2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3214951.png)